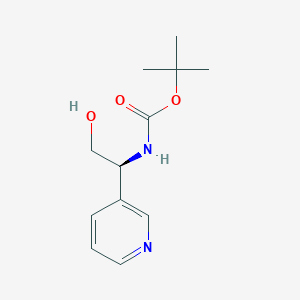

(S)-(2-Hydroxy-1-pyridin-3-yl-ethyl)-carbamic acid tert-butyl ester

Description

(S)-(2-Hydroxy-1-pyridin-3-yl-ethyl)-carbamic acid tert-butyl ester is a chiral carbamate derivative featuring a pyridin-3-yl moiety, a hydroxyethyl group, and a tert-butyl carbamate protective group.

- Hydroxyethyl group: Contributes to hydrophilicity and hydrogen-bonding capacity.

- tert-Butyl carbamate: Improves stability and modulates steric effects.

This compound likely serves as an intermediate in pharmaceutical synthesis, particularly for chiral amines or peptidomimetics. Its stereochemistry (S-configuration) is critical for enantioselective applications.

Properties

IUPAC Name |

tert-butyl N-[(1S)-2-hydroxy-1-pyridin-3-ylethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10(8-15)9-5-4-6-13-7-9/h4-7,10,15H,8H2,1-3H3,(H,14,16)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVFQTLGKBKUFF-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(2-Hydroxy-1-pyridin-3-yl-ethyl)-carbamic acid tert-butyl ester typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method involves the use of tert-butyl carbamate and a pyridine-based alcohol under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

- Used as a protecting group for amines in peptide synthesis.

- Intermediate in the synthesis of complex organic molecules .

Biology:

- Utilized in the study of enzyme mechanisms and protein-ligand interactions.

- Acts as a probe in biochemical assays .

Medicine:

- Potential use in drug development as a precursor for pharmacologically active compounds.

- Investigated for its role in modulating biological pathways .

Industry:

- Employed in the production of specialty chemicals and advanced materials.

- Used in the formulation of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of (S)-(2-Hydroxy-1-pyridin-3-yl-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, modulating their function .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Heterocyclic Core :

- The target compound contains a pyridin-3-yl group, absent in analogs, enabling π-π stacking and metal coordination.

- Analogs feature piperidine rings (e.g., ), which confer basicity and conformational flexibility.

Substituent Diversity: Amino groups: Present in , and ; critical for hydrogen bonding or covalent modification. Sulfur-containing groups: Unique to , offering redox activity and altered solubility.

Stereochemistry :

Molecular Weight :

- The target compound’s molecular weight is likely intermediate (estimated ~280–300 g/mol), comparable to (285.39 g/mol) but lower than (329.44 g/mol).

Biological Activity

(S)-(2-Hydroxy-1-pyridin-3-yl-ethyl)-carbamic acid tert-butyl ester, commonly referred to as tert-butyl N-[2-hydroxy-1-(pyridin-3-yl)ethyl]carbamate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

The compound has the following chemical properties:

- Molecular Formula : C12H18N2O3

- CAS Number : 898796-48-0

- Molecular Weight : 238.28 g/mol

- Structure : The structure features a pyridine ring, a hydroxyl group, and a carbamate moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes. Research indicates that derivatives of this compound can act as inhibitors of protein tyrosine phosphatase β (PTPβ) and FAH domain-containing protein 1 (FAHD1), which are involved in various metabolic pathways.

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits competitive inhibition against PTPβ. The low molecular weight allows for extensive derivatization, facilitating structure–activity relationship (SAR) studies that reveal the importance of substituents on the pyridine ring for enhancing inhibitory potency .

Biological Activities

The compound has shown promise in several therapeutic areas:

- Anticancer Activity :

- Anti-inflammatory Effects :

- Neuroprotective Effects :

Case Studies and Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.